molecular formula C21H12Cl6N6 B11038971 N,N',N''-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine

N,N',N''-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11038971
M. Wt: 561.1 g/mol
InChI Key: RLMRVYIZDKWWKT-UHFFFAOYSA-N
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Description

N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of multiple dichloroaniline groups attached to a triazine core. It is primarily used in various industrial applications, including the production of dyes and herbicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride (1,3,5-trichlorotriazine) under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups of the dichloroaniline.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is usually stirred and heated to facilitate the substitution process. After the reaction is complete, the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and herbicides.

Mechanism of Action

The mechanism of action of N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

N-[4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE is unique due to its triazine core and multiple dichloroaniline groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields, making it distinct from other dichloroaniline derivatives.

Properties

Molecular Formula

C21H12Cl6N6

Molecular Weight

561.1 g/mol

IUPAC Name

2-N,4-N,6-N-tris(3,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H12Cl6N6/c22-13-4-1-10(7-16(13)25)28-19-31-20(29-11-2-5-14(23)17(26)8-11)33-21(32-19)30-12-3-6-15(24)18(27)9-12/h1-9H,(H3,28,29,30,31,32,33)

InChI Key

RLMRVYIZDKWWKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

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